molecular formula C22H20N4O5 B2710528 N-(3,4-dimethoxyphenyl)-4-hydroxy-1-(3-methylphenyl)-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 1251546-98-1

N-(3,4-dimethoxyphenyl)-4-hydroxy-1-(3-methylphenyl)-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No.: B2710528
CAS No.: 1251546-98-1
M. Wt: 420.425
InChI Key: MKVLPWOSYXTFEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenyl)-4-hydroxy-1-(3-methylphenyl)-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide is a complex organic compound that belongs to the pyrazolopyridine class This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-4-hydroxy-1-(3-methylphenyl)-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted benzaldehyde and undergo a series of condensation, cyclization, and functional group transformations. The reaction conditions often include the use of solvents like ethanol or methanol, catalysts such as acids or bases, and controlled temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-4-hydroxy-1-(3-methylphenyl)-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the oxo group may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different chemical properties .

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-4-hydroxy-1-(3-methylphenyl)-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dimethoxyphenyl)-4-hydroxy-1-(3-methylphenyl)-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide is unique due to its specific combination of functional groups and core structure.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-4-hydroxy-1-(3-methylphenyl)-6-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O5/c1-12-5-4-6-14(9-12)26-20-15(11-23-26)19(27)18(22(29)25-20)21(28)24-13-7-8-16(30-2)17(10-13)31-3/h4-11H,1-3H3,(H,24,28)(H2,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKVLPWOSYXTFEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C=N2)C(=C(C(=O)N3)C(=O)NC4=CC(=C(C=C4)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.